2-(4-methyl-1-piperazinyl)Cyclopentanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1-piperazinyl)Cyclopentanamine is a heterocyclic organic compound . It has a molecular weight of 183.293840 g/mol and a molecular formula of C10H21N3 . The IUPAC name for this compound is 2-(4-methylpiperazin-1-yl)cyclopentan-1-amine .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 2-(4-methyl-1-piperazinyl)Cyclopentanamine, has been the focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 2-(4-methyl-1-piperazinyl)Cyclopentanamine is represented by the canonical SMILES string: CN1CCN(CC1)C2CCCC2N . The InChI Key for this compound is RTMLKPUYZYOPKA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(4-methyl-1-piperazinyl)Cyclopentanamine has a molecular weight of 183.293840 g/mol and a molecular formula of C10H21N3 . It has 3 H-Bond acceptors and 1 H-Bond donor .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
- Venetoclax Metabolism : Venetoclax, a B-cell lymphoma-2 inhibitor, undergoes hepatic metabolism where approximately 33% of the administered dose is recovered as the parent drug and its metabolites in feces. One of the metabolites, formed by enzymatic oxidation and sulfation, represents a significant proportion of drug-related material in circulation, highlighting the complex metabolic pathways involved in the disposition of compounds related to "2-(4-methyl-1-piperazinyl)Cyclopentanamine" in humans (Liu et al., 2017).
Pharmacological Studies and Drug Development
- CPT-11 (Irinotecan) Pharmacology : CPT-11, a topoisomerase I inhibitor and a semisynthetic analogue of camptothecin, demonstrates the role of "2-(4-methyl-1-piperazinyl)Cyclopentanamine" related compounds in cancer treatment. The study discusses its pharmacokinetics, including its rapid metabolism to more polar compounds, and the pharmacological rationale behind its dosing regimen for effective therapeutic outcomes in oncology (Rowinsky et al., 1994).
Receptor Occupancy and Drug Efficacy
- 5-HT1A Receptor Antagonist Study : Research on a novel, selective 5-HT1A antagonist highlights the scientific interest in compounds related to "2-(4-methyl-1-piperazinyl)Cyclopentanamine" for the treatment of anxiety and mood disorders. This study uses positron emission tomography (PET) to assess the receptor occupancy in the human brain, demonstrating the compound's potential in psychiatric disorder management (Pike et al., 1996).
Propriétés
IUPAC Name |
(1R,2R)-2-(4-methylpiperazin-1-yl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-4-2-3-9(10)11/h9-10H,2-8,11H2,1H3/t9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMLKPUYZYOPKA-NXEZZACHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCCC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)[C@@H]2CCC[C@H]2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methyl-1-piperazinyl)Cyclopentanamine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.